Racanisodamine

Vue d'ensemble

Description

Racanisodamine is a compound that has been studied for its potential medical applications. It has been investigated for its effects on flap necrosis after breast surgery, where it was found to be a protective factor, reducing the incidence of flap necrosis in patients . Additionally, this compound has been evaluated for its efficacy and safety in treating wheezing bronchitis in infants, showing good curative effects without adverse reactions . Its safety and efficacy have also been studied in the context of form-deprivation myopia in guinea pigs, where it was found to prevent axial elongation, mainly through the inhibition of vitreous length elongation, without causing toxic changes . Moreover, this compound has been tested for its effects on pupil size and accommodation in children, demonstrating a significant but moderate impact on pupil size with no effect on accommodative response . Furthermore, this compound hydrochloride has been shown to suppress allergic responses, such as degranulation and IL-4 generation, in IgE-antigen complex-stimulated RBL-2H3 cells .

Synthesis Analysis

The synthesis of this compound, specifically anisodamine, has been described in the literature. Anisodamine was synthesized from furan using Robinson's method, followed by several chemical transformations including acetylation, catalytic hydrogenation, esterification, and partial hydrolysis. The synthetic product was found to have comparable pharmacological effects to the natural anisodamine and is now commercially produced .

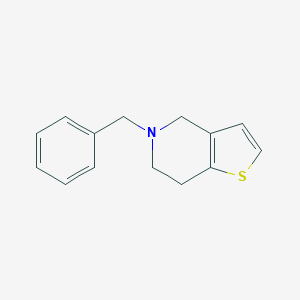

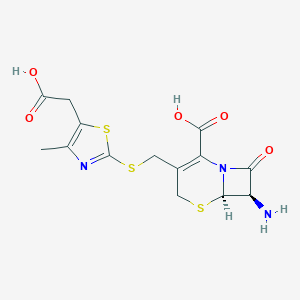

Molecular Structure Analysis

While the papers provided do not delve into the detailed molecular structure analysis of this compound, the synthesis paper mentions the use of ultraviolet, NMR, and mass spectrometry to confirm the identity of the synthetic anisodamine with the natural alkaloid. This suggests that this compound has a well-defined molecular structure that can be characterized using these analytical techniques.

Chemical Reactions Analysis

This compound has been shown to interact with muscarinic receptors as an antagonist. This interaction is evident in its ability to inhibit degranulation and IL-4 production in RBL-2H3 cells stimulated by the IgE-antigen complex . The compound's anticholinergic properties are also implied in its effects on pupil size and accommodation .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound hydrochloride have been assessed using high-performance liquid chromatography (HPLC). A method was established to determine the content of main components in this compound hydrochloride injection, indicating its stability and suitability for clinical use . Additionally, a gel formulation of this compound was prepared, and a quality control method was developed to ensure its consistency and efficacy .

Applications De Recherche Scientifique

Anti-Allergic Activity

Racanisodamine hydrochloride, a muscarinic receptor antagonist, has demonstrated potential in allergic response management. In a study using RBL-2H3 cells stimulated by the IgE-antigen complex, this compound hydrochloride exhibited significant inhibition of β-hexosaminidase release and IL-4 production, suggesting its potential in treating allergic diseases (Xiaoying Zhang, P. Xu, Hui-min Zhang, 2013).

Flap Necrosis Prevention in Breast Surgery

A study on 312 breast surgery patients showed that this compound reduced the incidence of flap necrosis post-surgery. This indicates its effectiveness as a protective agent against flap necrosis, particularly in surgeries involving transverse or longitudinal incisions (Nie Zheng, 2008).

Ophthalmological Applications

This compound has been explored for its impact on pupil size and accommodative response in children. The study revealed that 0.05% this compound eye drops significantly influenced pupil size without affecting the accommodative response, indicating its potential use in pediatric ophthalmology (Zhi Chen, Tao Li, P. Yao, Ye Xu, Xing-tao Zhou, 2010).

Development of this compound Gel

Research on the preparation of this compound gel and its quality control suggests its potential for broader pharmaceutical applications. The study found the gel to be well-distributed and stable, indicating its suitability for medical use (W. Hua, 2007).

Treatment of Oozing Fluids Post-Infusion

Clinical research indicates that hot soaks of this compound hydrochloride and concentrated magnesium sulfate effectively treat oozing fluids post-infusion. The treatment group in this study showed a higher rate of success compared to the control group, demonstrating this compound's clinical efficacy (Yan Qi-we, 2006).

Safety and Efficacy in Guinea Pigs

A study on guinea pigs investigated the safety and efficacy of 10% this compound in preventing axial elongation in form-deprivation myopia. The results showed no toxic changes post-injection, supporting its potential use in ophthalmology (L. Hon, 2011).

Treatment of Wheezing Bronchitis in Infants

This compound atomization treatment was found to be effective and safe for treating wheezing bronchitis in infants. The study highlighted significant improvements in symptoms, suggesting its utility in pediatric respiratory care (Guo Falun, 2013).

Treatment of Jaundice Hepatitis in Children

In a study on infantile jaundice hepatitis, this compound combined with vitamin K demonstrated improved clinical outcomes compared to conventional treatment. This suggests its efficacy in treating liver-related pediatric conditions (Chen Zhu-ron, 2014).

Content Determination in Pharmaceutical Preparations

Research on the determination of this compound hydrochloride content in injections indicates its importance in pharmaceutical quality control. The established HPLC method demonstrates its applicability in ensuring the quality and consistency of this compound hydrochloride preparations (Ding Yan, 2009).

Disinfectant for Venepuncture in Children

The development of a disinfectant for venepuncture in children, using this compound as a key component, highlights its potential in hygienic medical procedures. The study confirms the disinfectant's stability and reliability, enhancing its potential use in clinical settings (Liu Feng, 2005).

Comparative Efficacy in Acute Infectious Diarrhea

A comparison study of Cefathiamidine and this compound hydrochloride in treating acute infectious diarrhea in children found this compound to be highly efficient. This underscores its potential in pediatric gastrointestinal care (X. Ling, 2012).

Mécanisme D'action

Target of Action

Racanisodamine primarily targets the muscarinic acetylcholine receptors (mAChRs) and the α1-adrenergic receptors . These receptors play a crucial role in various physiological processes. The mAChRs are involved in the regulation of heart rate, smooth muscle contraction, and glandular secretion, while the α1-adrenergic receptors are involved in the regulation of blood pressure and pupil dilation .

Mode of Action

This compound acts as an antagonist at both the muscarinic acetylcholine receptors and the α1-adrenergic receptors . This results in a decrease in the physiological responses mediated by these receptors .

Biochemical Pathways

This compound has been found to activate the NRF2 pathway , which plays a key role in cellular defense against oxidative stress . By activating this pathway, this compound can help to alleviate oxidative stress and inflammation, and inhibit cell apoptosis .

Result of Action

This compound has a variety of effects at the molecular and cellular levels. It can alleviate oxidative stress, inflammation, and cell apoptosis . It has been used to treat diseases such as organophosphorus poisoning, septic shock, pulmonary valve stenosis, and gastric ulcers . In addition, it has a protective effect on acute kidney injury .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its efficacy and stability can be affected by the physiological environment, such as the pH and temperature of the body. More research is needed to fully understand how these and other environmental factors influence the action of this compound .

Orientations Futures

Racanisodamine has been used to treat various diseases such as organophosphorus poisoning, septic shock, pulmonary valve stenosis, and gastric ulcers . It can alleviate oxidative stress, inflammation, and cell apoptosis induced by bleomycin-induced acute lung injury in mice . Future research could explore the therapeutic effect of this compound on radiation-induced lung injury .

Propriétés

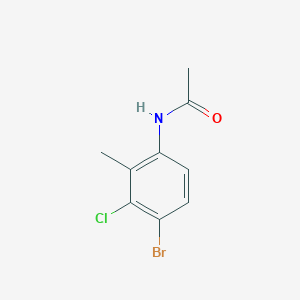

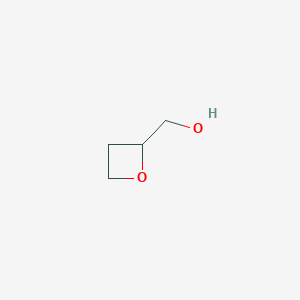

IUPAC Name |

(6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTQYWNWRJNXDEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55869-99-3 | |

| Record name | Anisodamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does anisodamine interact with its target and what are the downstream effects?

A1: Anisodamine primarily acts as a non-specific antagonist of muscarinic acetylcholine receptors. [] This means it blocks the action of acetylcholine, a neurotransmitter, at these receptors. This blockade leads to a variety of effects depending on the location and type of muscarinic receptors affected. For instance, in smooth muscle cells, anisodamine can induce vasodilation by inhibiting acetylcholine's contractile effects. []

Q2: Does anisodamine interact with other targets besides muscarinic receptors?

A2: Research suggests that anisodamine might exert its effects through additional pathways. Studies indicate potential interaction with the α7 nicotinic acetylcholine receptor (α7nAChR). [] It has also been shown to interact with and disrupt liposome structures, suggesting potential effects on cellular membranes. []

Q3: How does anisodamine's interaction with α7nAChR contribute to its antishock effects?

A3: Studies show that anisodamine can activate α7nAChR, which in turn inhibits the production of proinflammatory cytokines like TNF-α and IL-1β. [] This anti-inflammatory effect, mediated through the vagus nerve, contributes to anisodamine's efficacy in treating various shock conditions. []

Q4: What is the molecular formula and weight of anisodamine?

A4: The molecular formula of anisodamine is C17H23NO4, and its molecular weight is 305.37 g/mol. Information on specific spectroscopic data is limited within the provided research articles.

Q5: Does anisodamine show any anti-inflammatory properties?

A5: Yes, anisodamine has demonstrated anti-inflammatory effects in several studies. One study revealed its ability to suppress the production of proinflammatory cytokines (TNF-α, IL-1β, IL-8) induced by Shiga toxin-1. [] Another study highlighted anisodamine’s potential to reduce lung edema after ischemia-reperfusion in rabbits by inhibiting neutrophil infiltration. []

Q6: Are there any known instances of resistance or cross-resistance to anisodamine?

A6: The provided research articles do not mention any specific resistance mechanisms or cross-resistance patterns associated with anisodamine. This area requires further investigation to establish a comprehensive understanding of its long-term therapeutic implications.

Q7: What analytical methods are commonly employed for the detection and quantification of anisodamine?

A7: Various analytical methods have been employed to analyze anisodamine, including high-performance liquid chromatography (HPLC), [, , , ], spectrophotometry, [, ], and linear scanning polarography. [] These methods offer different sensitivities and specificities for detecting and quantifying anisodamine in various matrices, including pharmaceutical formulations and biological samples.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Tert-butyl-3-[2-(3-methoxyphenoxy)-5-nitrophenyl]sulfonylurea](/img/structure/B110716.png)